Comprehensive Structure Elucidation: 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Comprehensive Structure Elucidation: 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
This guide details the structural elucidation of 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid , a significant pharmacophore in medicinal chemistry. The analysis synthesizes retrosynthetic logic with advanced spectroscopic validation.[1]
[1]
Introduction & Pharmacophore Significance
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. The 6-cyano-3-carboxylic acid derivative represents a critical intermediate.[1] The C3-carboxylic acid provides a handle for amide coupling (library generation), while the C6-cyano group offers a linear, electron-withdrawing vector for pi-stacking interactions or further reduction to amines.
Elucidating this structure requires distinguishing it from potential regioisomers (e.g., substitution at C2 vs. C3) and confirming the integrity of the labile nitrile group during hydrolysis.
Retrosynthetic Logic & Regiochemistry
To validate the structure, one must first understand the synthetic origin. The regioselectivity of the cyclization dictates the final substitution pattern.
-
Precursors: 2-Amino-5-cyanopyridine + Ethyl bromopyruvate.[1]
-
Mechanism: The endocyclic nitrogen (N1) is the most nucleophilic site, attacking the alkyl halide (
-carbon) of the pyruvate. This is followed by cyclodehydration between the exocyclic amine and the ketone carbonyl. -
Structural Consequence: This specific pathway places the carboxylate at Position 3 and leaves Position 2 unsubstituted (H).
-
Contrast: Reaction with
-halo-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -ketoesters (e.g., ethyl chloroacetoacetate) would typically yield a 2-methyl-3-carboxylate derivative.
-
Analytical Strategy: The Elucidation Workflow
The following workflow ensures a self-validating structural assignment.
Figure 1: Step-wise analytical workflow for structural confirmation.
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and ionization behavior.[1]
-
Method: ESI (Electrospray Ionization), Positive Mode.
-
Expected Ion:
-
Formula:
-
Exact Mass: 187.0382 Da.[1]
Fragmentation Pattern (MS/MS):
-
Parent Ion:
( ). -
Decarboxylation: Loss of
(44 Da) is the diagnostic cleavage for the C3-acid, yielding a fragment at . -
Nitrile Stability: The cyano group is robust; loss of HCN (27 Da) typically occurs only under high-energy collision conditions, secondary to decarboxylation.[1]
Infrared Spectroscopy (FT-IR)
Objective: Identify "silent" NMR heteroatoms and carbonyl environments.
| Functional Group | Wavenumber ( | Characteristics | Structural Insight |
| O-H Stretch | 2500–3300 | Broad, Strong | Carboxylic acid dimer (H-bonded).[2] |
| C | 2230–2240 | Sharp, Medium | Critical: Confirms C6-cyano group is intact (did not hydrolyze to amide). |
| C=O Stretch | 1680–1710 | Strong | Conjugated carboxylic acid at C3. |
| C=N / C=C | 1610–1640 | Medium | Imidazopyridine aromatic core stretches.[1] |
Nuclear Magnetic Resonance (NMR)
This is the definitive tool for assigning regiochemistry.[1] The data below synthesizes characteristic shifts for 6-substituted imidazo[1,2-a]pyridines.
H NMR (400 MHz, DMSO-
)
Solvent Choice: DMSO-
| Position | Shift ( | Multiplicity | Assignment Logic | |
| COOH | 12.5 – 13.5 | Broad Singlet | - | Acidic proton. Disappears on |
| H5 | 9.60 – 9.75 | Singlet (or dd) | Diagnostic: Most deshielded aromatic signal. Peri-effect from C3-carbonyl + anisotropic effect of C6-CN. | |
| H2 | 8.20 – 8.30 | Singlet | - | Confirms C2 is unsubstituted.[1] No coupling to methyl groups.[1] |
| H8 | 7.85 – 7.95 | Doublet | Ortho coupling to H7. Less affected by C3-carbonyl than H5. | |
| H7 | 7.70 – 7.80 | dd | Meta to ring nitrogen. Couplings to H8 (large) and H5 (small). |
Expert Insight on H5: In 6-substituted imidazo[1,2-a]pyridines, the H5 proton is exceptionally sensitive. The cyano group (electron-withdrawing) combined with the C3-carbonyl creates a "push-pull" electronic environment, shifting H5 significantly downfield compared to the unsubstituted parent.
C NMR (100 MHz, DMSO-
)
Key carbon signals to verify the skeleton:
-
C=O (Acid):
ppm.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
C-CN (Nitrile):
ppm.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
C5 (Aromatic):
ppm (Deshielded by N).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
C6 (Quaternary):
ppm (Shielded by ortho-resonance, but shifted by CN).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
C3 (Quaternary):
ppm.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Confirmatory Protocol: 2D NMR Connectivity
To prove the Cyano group is at C6 and the Acid is at C3 (and not swapped), HMBC (Heteronuclear Multiple Bond Correlation) is required.
Figure 2: Diagnostic HMBC correlations. The correlation between H2 and the Carbonyl carbon confirms the acid is at Position 3.
Experimental Protocol Summary
-
Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-
. -
Acquisition: Run standard 1H (16 scans) and 13C (1024 scans).
-
Validation:
-
Check for the H2 singlet (~8.2 ppm).[1] If this is a multiplet or absent, the reaction failed or alkylated C2.
-
Check for the H5 signal (~9.7 ppm).[1] If this is < 9.0 ppm, the C3-carbonyl might be absent (decarboxylated impurity).
-
Verify CN peak in IR.[1] If absent, the nitrile may have hydrolyzed to a primary amide (check MS for +18 mass shift).
-
References
-
Imidazo[1,2-a]pyridine Scaffold Synthesis: Goel, R. et al. "Recent Advances in the Synthesis and Medicinal Perspective of Imidazo[1,2-a]pyridines."[3] Current Top Med Chem.[1] 2016.
-
Spectroscopic Data of 3-Carboxylic Acids: BenchChem. "Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid." Technical Guide.[1][4]
-
General Fragmentation of Imidazopyridines: Li, Z. et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines using tandem mass spectrometry."[1] Rapid Commun. Mass Spectrom. 2020.
-
Nitrile and Carbonyl IR Frequencies: NIST Chemistry WebBook.[1] "Standard Infrared Spectra of Pyridine Derivatives."
Sources
- 1. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
